6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%
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Description
6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is 335.11575802 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- MFCD32880029 primarily targets alpha-2 adrenergic receptors . These receptors are part of the adrenergic system and play a crucial role in regulating blood pressure, neurotransmitter release, and sympathetic nervous system activity .
- Clonidine (the generic name for MFCD32880029) functions through agonism of alpha-2 adrenoceptors . This interaction has several effects:
- Lowering Blood Pressure : Activation of alpha-2 receptors in the central nervous system reduces sympathetic outflow, resulting in decreased peripheral vascular resistance and blood pressure .
- Hyperpolarization of Nerves : Activation of postsynaptic alpha-2 receptors hyperpolarizes neurons, reducing their excitability .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For example, it may interact with nicotinic acid receptors, influencing metabolic pathways and cellular signaling .
Cellular Effects
The effects of 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nicotinic acid receptors can lead to changes in cellular responses, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with nicotinic acid receptors plays a significant role in regulating metabolic pathways, affecting processes such as lipid metabolism and energy production .
Transport and Distribution
The transport and distribution of 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its effects on target cells .
Subcellular Localization
The subcellular localization of 6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
6-[4-[(4-methylphenyl)methoxy]phenoxy]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-14-2-4-15(5-3-14)13-24-17-7-9-18(10-8-17)25-19-11-6-16(12-21-19)20(22)23/h2-12H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSKLSSVIARCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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